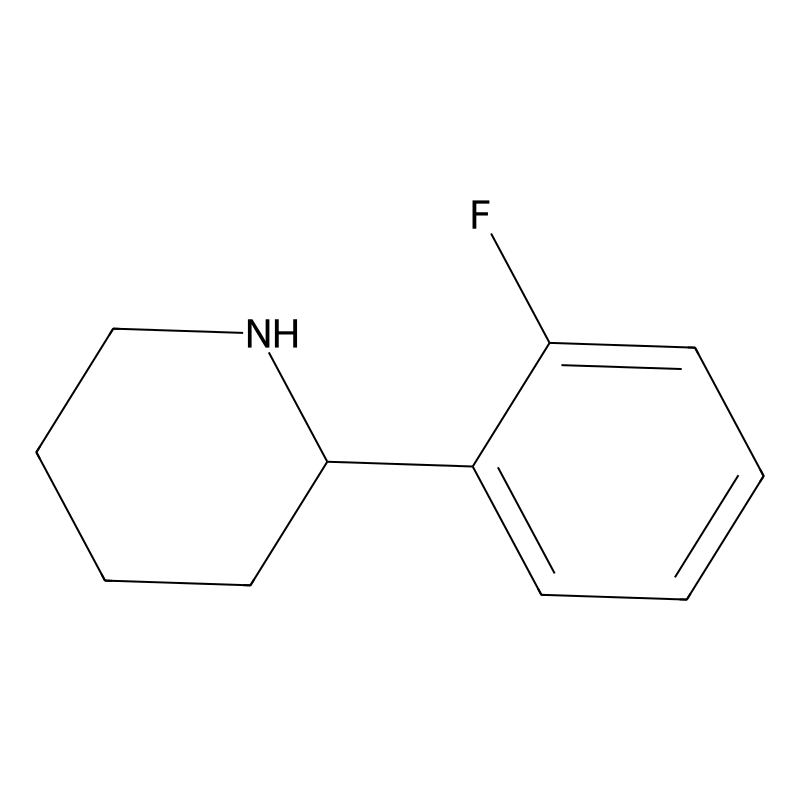

2-(2-Fluorophenyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Medicinal Chemistry

Studies have explored 2-F-2-Ph-piperidine as a scaffold for designing new drugs. The piperidine ring is a common structural element found in many biologically active molecules. By incorporating the fluorine atom and the phenyl group, researchers can potentially modulate the molecule's properties for interacting with specific biological targets [].

2-(2-Fluorophenyl)piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a fluorophenyl group. Its molecular formula is and it has a molecular weight of approximately 181.24 g/mol. The compound features a fluorine atom attached to the second position of the phenyl ring, which can significantly influence its chemical properties and biological activities. It is often encountered in various chemical and pharmaceutical applications due to its unique structure and reactivity.

There is no documented research on the specific mechanism of action of 2-(2-Fluorophenyl)piperidine. However, similar piperidine derivatives can exhibit various biological activities depending on the substituent groups. For instance, some fluorophenylpiperidines have been explored for their potential as anticonvulsant agents [].

- Oxidation: This compound can be oxidized using various reagents to produce different derivatives, which can be useful in synthetic chemistry.

- Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other substituents at the phenyl ring.

- Formation of Salts: The hydrochloride salt form (2-(2-Fluorophenyl)piperidine hydrochloride) is commonly synthesized for enhanced solubility and stability in biological studies .

The synthesis of 2-(2-Fluorophenyl)piperidine typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available piperidine and 2-fluorobenzaldehyde.

- Condensation Reaction: A condensation reaction is performed to form an intermediate Schiff base.

- Reduction: The Schiff base is then reduced, commonly using sodium borohydride or similar reducing agents, to yield 2-(2-Fluorophenyl)piperidine .

- Purification: The product is purified through recrystallization or chromatography techniques.

Due to its unique structural properties, 2-(2-Fluorophenyl)piperidine finds applications in:

- Pharmaceutical Development: It serves as a building block for synthesizing various pharmaceutical compounds.

- Neuroscience Research: Its potential interactions with neurotransmitter systems make it valuable in studying neurological pathways and disorders.

- Chemical Research: Used as a reagent in organic synthesis to develop new compounds with desired properties .

Several compounds are structurally similar to 2-(2-Fluorophenyl)piperidine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| 1-(2-Fluorophenyl)piperazine | C11H12FN | Piperazine ring instead of piperidine |

| 4-(2-Fluorophenyl)piperidine | C11H14FN | Fluorine at the para position |

| 1-(4-Fluorophenyl)piperidine | C11H14FN | Fluorine at the para position |

| 4-(Trifluoromethyl)phenylpiperidine | C11H12F3N | Trifluoromethyl group at the phenyl ring |

These compounds share a similar piperidine structure but differ in their substituent positions or types, affecting their reactivity and biological activity. For instance, the position of fluorine substitution can significantly alter their pharmacological profiles and interactions with biological targets.

Classical synthetic approaches to 2-(2-Fluorophenyl)piperidine primarily involve the hydrogenation of pyridine derivatives and related heterocyclic precursors. The most established method utilizes the catalytic hydrogenation of 2-(2-fluorophenyl)pyridine under controlled conditions [1] [2]. This approach typically employs palladium on carbon or Raney nickel catalysts in the presence of hydrogen gas at elevated temperatures ranging from 20-100°C [1] [2].

The reduction of pyridine derivatives represents the most commercially viable classical route, providing yields of 70-95% under optimized conditions [1] [2]. Industrial production methods frequently utilize this approach due to its reliability and established infrastructure. The process involves the complete saturation of the pyridine ring while preserving the fluorinated aromatic substituent, though careful control of reaction conditions is necessary to prevent hydrodefluorination [3].

The Mannich reaction has been extensively employed as a classical approach for piperidine synthesis, particularly for the formation of substituted derivatives [6] [4]. This three-component reaction involves the condensation of 2-fluorobenzaldehyde, formaldehyde, and an appropriate amine precursor under acidic conditions. The reaction typically proceeds through the formation of an iminium ion intermediate, followed by cyclization to form the piperidine ring [6] [4].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of 2-(2-Fluorophenyl)piperidine by enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. The Suzuki-Miyaura coupling reaction represents a particularly powerful approach, utilizing organoboron reagents to couple with halogenated piperidine precursors [7] [8].

The use of palladium catalysts in combination with phosphine ligands such as triphenylphosphine or more advanced biaryl phosphine ligands enables efficient coupling reactions [7] [8]. These reactions typically proceed through oxidative addition of the palladium catalyst to the halogenated aromatic compound, followed by transmetalation with the organoboron reagent and reductive elimination to form the desired product [7] [8].

Cross-coupling methodologies offer exceptional functional group tolerance and can accommodate various substitution patterns on both coupling partners [9] [8]. The reaction conditions are generally mild, operating at temperatures between 80-110°C in the presence of appropriate bases such as potassium carbonate or cesium carbonate [9] [8]. Yields typically range from 65-85% depending on the specific substrates and reaction conditions employed [9] [8].

The development of second and third-generation palladium catalysts has significantly expanded the scope of these reactions, enabling the coupling of challenging substrates including sterically hindered and electronically deactivated partners [9] [8]. Modern catalyst systems can achieve high efficiency with catalyst loadings as low as 0.01-0.5 mol%, making these processes economically viable for industrial applications [10] [8].

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination has emerged as a premier method for forming carbon-nitrogen bonds in the synthesis of 2-(2-Fluorophenyl)piperidine derivatives. This powerful transformation enables the direct coupling of aryl halides with amines under palladium catalysis [11] [12] [10].

The reaction mechanism involves the oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of the amine substrate [11] [12]. The resulting palladium-amido complex undergoes reductive elimination to form the desired carbon-nitrogen bond and regenerate the active palladium catalyst [11] [12]. This catalytic cycle enables the efficient formation of diverse aniline derivatives under relatively mild conditions [11] [12].

Modern Buchwald-Hartwig protocols employ specialized biaryl phosphine ligands such as BrettPhos, RuPhos, and XPhos, which provide enhanced reactivity and selectivity [12] [10]. These ligands enable the use of challenging substrates including primary amines, heteroaryl halides, and sterically demanding coupling partners [12] [10]. The reactions typically proceed at temperatures of 80-110°C in the presence of strong bases such as sodium tert-butoxide or potassium phosphate [12] [10].

The synthetic utility of Buchwald-Hartwig amination in piperidine synthesis has been demonstrated through numerous applications in pharmaceutical research [13] [10]. The method provides excellent functional group tolerance and can accommodate various substitution patterns, making it particularly valuable for late-stage diversification in medicinal chemistry programs [13] [10]. Yields typically range from 60-90% with high stereoselectivity in many cases [13] [10].

Stereoselective Synthesis Strategies

Stereoselective synthesis of 2-(2-Fluorophenyl)piperidine requires careful control of stereochemical outcomes during ring formation. The development of asymmetric methodologies has become increasingly important as pharmaceutical applications often require specific stereoisomers [14] [15] [16].

Asymmetric hydrogenation represents one of the most effective approaches for stereoselective piperidine synthesis [14] [15]. The use of chiral rhodium or ruthenium catalysts enables the enantioselective reduction of pyridine derivatives with excellent stereoselectivity [15]. These catalysts typically employ chiral phosphine ligands such as BINAP or DuPhos to induce stereoselectivity [15]. The reactions proceed under mild conditions with hydrogen gas at atmospheric pressure, providing products with enantiomeric excesses exceeding 90% in many cases [15].

The asymmetric aza-Diels-Alder reaction provides another powerful approach for stereoselective piperidine synthesis [17] [18]. This methodology involves the cycloaddition of chiral imines with dienophiles under organocatalytic conditions [17] [18]. The reaction typically employs chiral imidazolidinone catalysts or cinchona alkaloid derivatives to achieve high levels of stereoselectivity [17] [18]. The products are obtained with excellent diastereoselectivity and enantioselectivity, often exceeding 95% in both parameters [17] [18].

Stereoselective cyclization strategies have been developed using chiral auxiliaries and directing groups [16] [19]. These approaches typically involve the formation of intermediates containing pre-installed stereochemical information, followed by cyclization to form the piperidine ring with controlled stereochemistry [16] [19]. The use of Evans auxiliaries and related chiral systems enables the synthesis of enantiomerically pure products through diastereoselective transformations [16] [19].

Asymmetric Synthetic Pathways

Asymmetric synthesis of 2-(2-Fluorophenyl)piperidine has been achieved through various catalytic and auxiliary-based approaches. The development of chiral catalysts has enabled the direct asymmetric synthesis of these compounds with high enantioselectivity [20] [21] [22].

Catalytic asymmetric synthesis utilizing chiral phosphine ligands has demonstrated exceptional effectiveness in piperidine formation [20] [21]. The phosphine-catalyzed [4+2] annulation of imines with allenes represents a particularly elegant approach, providing piperidine derivatives with high enantioselectivity [20]. These reactions typically employ C2-symmetric chiral phosphepine catalysts, achieving enantiomeric excesses exceeding 85% under optimized conditions [20].

Organocatalytic approaches have gained significant prominence in asymmetric piperidine synthesis [18] [22]. The use of chiral secondary amines and imidazolidinone catalysts enables the formation of complex piperidine structures through cascade reactions [18]. These methodologies often involve Michael addition-cyclization sequences that construct the piperidine ring with multiple stereogenic centers in a single operation [18].

The application of enzymatic methods represents an emerging area in asymmetric piperidine synthesis [22]. Biocatalytic approaches utilizing engineered transaminases and oxidoreductases have shown promise for the stereoselective synthesis of piperidine derivatives [22]. These methods operate under mild conditions and provide excellent stereoselectivity, though substrate scope remains limited compared to chemical approaches [22].

Industrial-Scale Production Methods

Industrial production of 2-(2-Fluorophenyl)piperidine requires scalable, cost-effective, and environmentally sustainable processes. The most established industrial method involves the hydrogenation of pyridine derivatives using heterogeneous catalysts [2] [23] [24].

Large-scale hydrogenation processes typically employ fixed-bed or slurry reactors with palladium on carbon or Raney nickel catalysts [2] [24]. These systems operate at elevated temperatures (150-250°C) and pressures (20-50 bar) to achieve high conversion rates and productivity [2] [24]. The process design must address catalyst deactivation, product purification, and waste minimization to ensure economic viability [2] [24].

The development of continuous flow processes has significantly improved the efficiency of industrial piperidine production [23] [24]. These systems enable better heat and mass transfer, improved safety profiles, and reduced waste generation compared to traditional batch processes [23] [24]. Continuous hydrogenation in microreactors has demonstrated particular promise for fluorinated compounds, providing enhanced selectivity and reduced hydrodefluorination [23] [24].

Alternative industrial approaches include the biomass-based production of piperidine derivatives through furfural conversion [25] [26] [27]. These processes utilize renewable feedstocks and can provide more sustainable alternatives to fossil fuel-based routes [25] [26] [27]. The technology typically involves the amination of furfural followed by hydrogenative ring rearrangement to form piperidine products [25] [26] [27]. While still in development, these approaches show promise for future industrial applications [25] [26] [27].

Green Chemistry Approaches

Green chemistry principles have driven the development of more sustainable synthetic routes for 2-(2-Fluorophenyl)piperidine. These approaches focus on atom economy, renewable feedstocks, and environmentally benign reaction conditions [25] [26] [27] [28].

Biomass-derived synthesis represents the most promising green chemistry approach for piperidine production [25] [26] [27] [28]. The conversion of furfural, a renewable platform chemical obtained from agricultural waste, enables the sustainable synthesis of piperidine derivatives [25] [26] [27] [28]. The process typically involves the amination of furfural with ammonia followed by hydrogenative ring rearrangement using specialized catalysts [25] [26] [27] [28].

The development of surface single-atom alloy catalysts has revolutionized green piperidine synthesis [28]. These catalysts, particularly ruthenium-cobalt systems supported on hydroxyapatite, enable the direct conversion of furfural to piperidine with yields up to 93% under mild conditions [28]. The catalyst design facilitates selective carbon-oxygen bond cleavage while maintaining high activity and stability [28].

Aqueous-phase synthesis has emerged as an environmentally friendly alternative to organic solvent-based processes [27] [29]. Water-mediated reactions reduce the environmental impact and improve safety profiles compared to traditional organic synthesis [27] [29]. The development of water-tolerant catalysts and reaction conditions has enabled efficient piperidine formation in aqueous media [27] [29].

Catalyst recycling and process intensification represent additional green chemistry innovations [25] [26] [27]. The use of heterogeneous catalysts enables easy separation and reuse, reducing waste generation and improving process economics [25] [26] [27]. Process intensification through microreactor technology and continuous flow systems further enhances the sustainability of piperidine production [25] [26] [27].